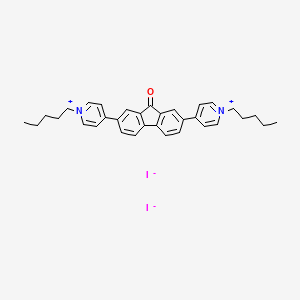
4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide is a complex organic compound characterized by its unique structure, which includes a fluorene core and pyridinium groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide typically involves the reaction of 9-oxo-9H-fluorene-2,7-diyl with 1-pentylpyridinium iodide under specific conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The pyridinium groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(oxy)]bis(N,N-diethyl-N-methyl-1-butanaminium): This compound shares a similar fluorene core but differs in its substituents, leading to different chemical and biological properties.
4,4’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Another related compound used in organic electronics, particularly in OLEDs.
Uniqueness
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-pentylpyridin-1-ium) diiodide is unique due to its combination of a fluorene core with pyridinium groups, which imparts specific electronic and structural properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Propiedades
Número CAS |
651049-07-9 |
|---|---|
Fórmula molecular |
C33H36I2N2O |
Peso molecular |
730.5 g/mol |
Nombre IUPAC |
2,7-bis(1-pentylpyridin-1-ium-4-yl)fluoren-9-one;diiodide |
InChI |
InChI=1S/C33H36N2O.2HI/c1-3-5-7-17-34-19-13-25(14-20-34)27-9-11-29-30-12-10-28(24-32(30)33(36)31(29)23-27)26-15-21-35(22-16-26)18-8-6-4-2;;/h9-16,19-24H,3-8,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
VZMLZSUPNXTMBK-UHFFFAOYSA-L |
SMILES canónico |
CCCCC[N+]1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=[N+](C=C5)CCCCC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)

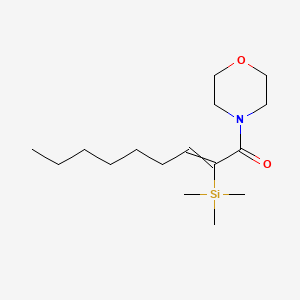
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
![(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B12603677.png)
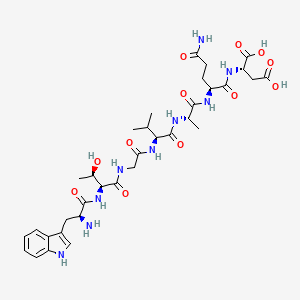
![N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603689.png)
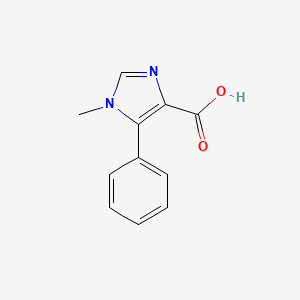

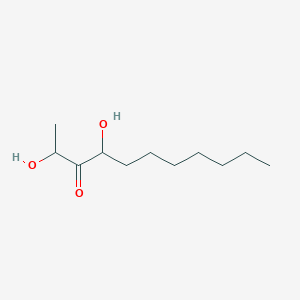
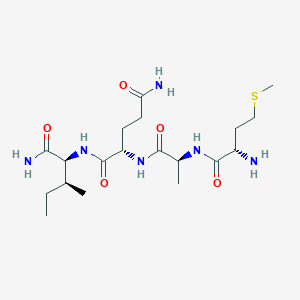
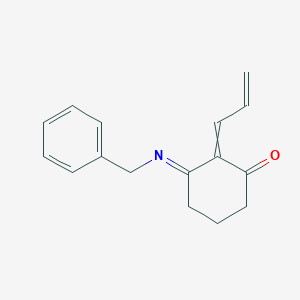
![5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12603729.png)
![N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide](/img/structure/B12603731.png)
